![molecular formula C6H13BrN2 B044762 (1S,4S)-2-甲基-2,5-二氮杂双环[2.2.1]庚烷二氢溴酸盐 CAS No. 125224-62-6](/img/structure/B44762.png)
(1S,4S)-2-甲基-2,5-二氮杂双环[2.2.1]庚烷二氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is often used as a starting material for the synthesis of chiral ligands and catalysts, making it valuable in asymmetric synthesis and catalysis.
科学研究应用
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in the synthesis of dicopper(II) complexes and other metal-organic frameworks.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used as an organocatalyst in various industrial processes, including the Biginelli reaction for the synthesis of dihydropyrimidinones.
作用机制
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands can bind to various targets, influencing their activity.
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands These ligands can influence the activity of their targets, leading to various biochemical changes
Biochemical Pathways
The compound is involved in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These reactions can influence various biochemical pathways, although the specific pathways affected would depend on the nature of the reaction and the targets involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it influences. As it is used in the synthesis of chiral diazabicyclic ligands and as a catalyst in asymmetric catalysis reactions , it can influence a wide range of molecular and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane using hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the desired dihydrobromide salt.
化学反应分析
Types of Reactions
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic structure.
Catalytic Reactions: As a chiral catalyst, it can facilitate asymmetric synthesis reactions, leading to the formation of enantiomerically pure products.
Common Reagents and Conditions
Common reagents used in reactions with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted diazabicycloheptane derivatives, while catalytic reactions can produce enantiomerically pure compounds.
相似化合物的比较
Similar Compounds
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar in structure but with a benzyl group, used in similar catalytic applications.
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: Another bicyclic compound with different ring size and nitrogen positioning.
1,4-Diazabicyclo[2.2.2]octane: A related compound with a different bicyclic structure, used as a ligand and catalyst.
Uniqueness
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific chiral centers and bicyclic structure, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and act as a chiral catalyst sets it apart from other similar compounds.
属性
CAS 编号 |
125224-62-6 |
|---|---|
分子式 |
C6H13BrN2 |
分子量 |
193.08 g/mol |
IUPAC 名称 |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI 键 |
KSHGGRGZBKHXTJ-GEMLJDPKSA-N |
SMILES |
CN1CC2CC1CN2.Br.Br |
手性 SMILES |
CN1C[C@@H]2C[C@H]1CN2.Br |
规范 SMILES |
CN1CC2CC1CN2.Br |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
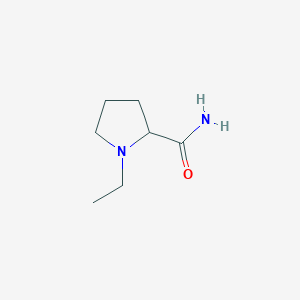

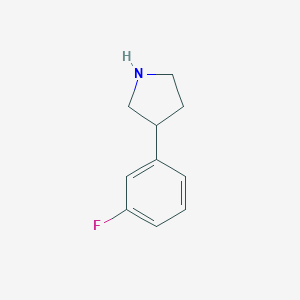
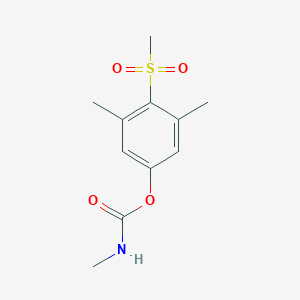

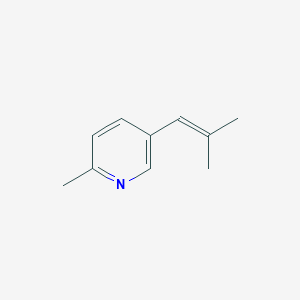
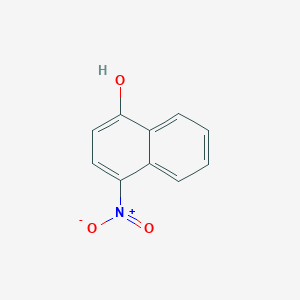
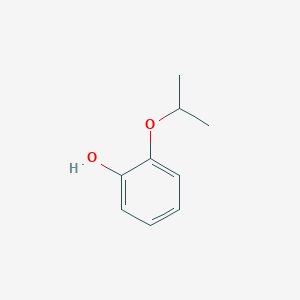
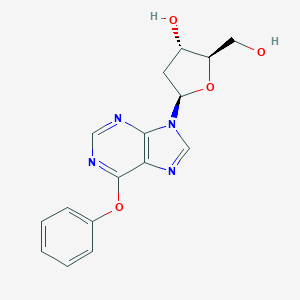
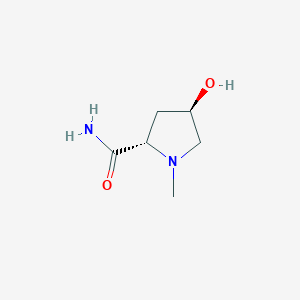
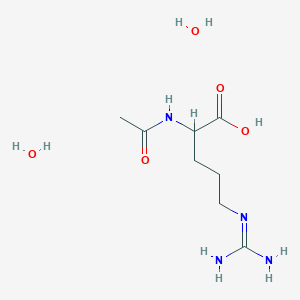
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
